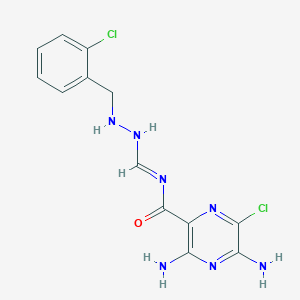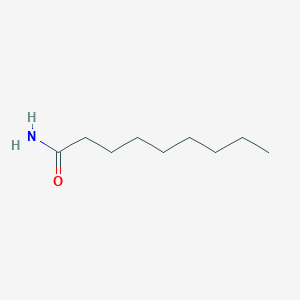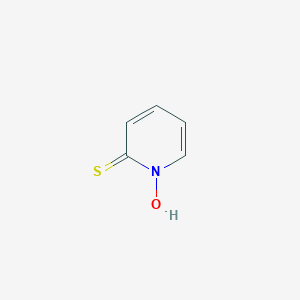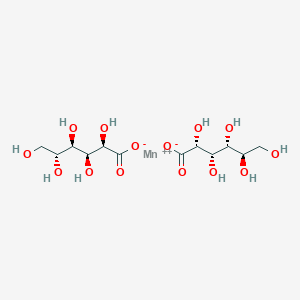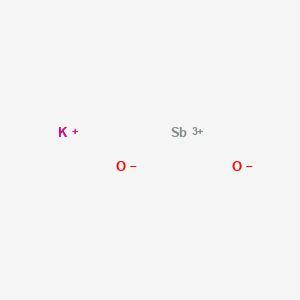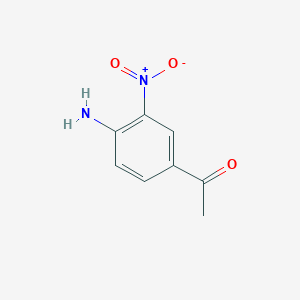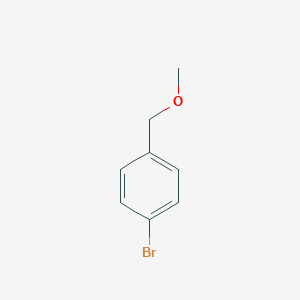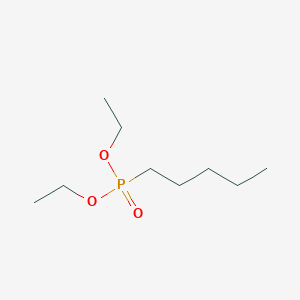
Diethyl pentylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl pentylphosphonate (DEPP) is an organophosphorus compound that has been widely used in scientific research due to its unique chemical properties. DEPP is a colorless, odorless liquid that is soluble in organic solvents and has a molecular weight of 248.24 g/mol. This compound is often used as a phosphorus source in the synthesis of various organic and inorganic compounds.
Mecanismo De Acción
The mechanism of action of Diethyl pentylphosphonate is not well understood. However, it is believed that Diethyl pentylphosphonate acts as a phosphorus source in various reactions. It may also act as a ligand in metal coordination complexes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diethyl pentylphosphonate. However, studies have shown that Diethyl pentylphosphonate is relatively non-toxic and has low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl pentylphosphonate has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound that can be stored for long periods of time without decomposition. However, Diethyl pentylphosphonate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Additionally, Diethyl pentylphosphonate can react with air and water, which can lead to decomposition.
Direcciones Futuras
There are several future directions for research on Diethyl pentylphosphonate. One area of research could focus on the synthesis of new phosphorus-containing polymers using Diethyl pentylphosphonate as a precursor. Another area of research could focus on the use of Diethyl pentylphosphonate in the preparation of metal phosphide nanoparticles with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl pentylphosphonate and its potential applications in various fields.
Métodos De Síntesis
Diethyl pentylphosphonate can be synthesized by reacting pentyl alcohol with phosphorus trichloride and diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using distillation or recrystallization.
Aplicaciones Científicas De Investigación
Diethyl pentylphosphonate has been widely used in scientific research as a phosphorus source in the synthesis of various organic and inorganic compounds. It has been used in the synthesis of phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters. Diethyl pentylphosphonate has also been used in the synthesis of metal phosphonate coordination polymers and as a precursor for the preparation of metal phosphide nanoparticles.
Propiedades
Número CAS |
1186-17-0 |
|---|---|
Nombre del producto |
Diethyl pentylphosphonate |
Fórmula molecular |
C9H21O3P |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
Clave InChI |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
SMILES canónico |
CCCCCP(=O)(OCC)OCC |
Sinónimos |
Pentylphosphonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)
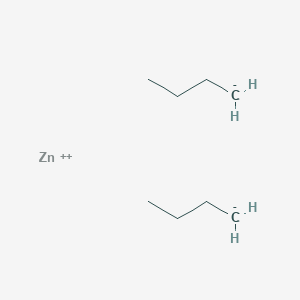
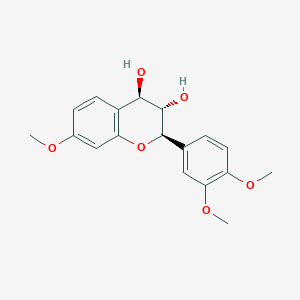
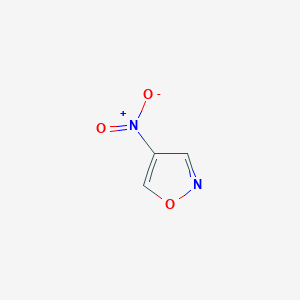
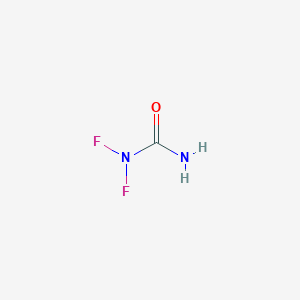
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
